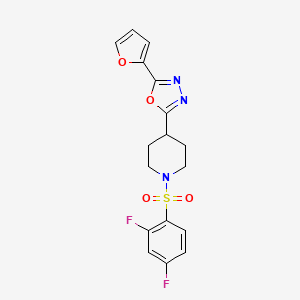

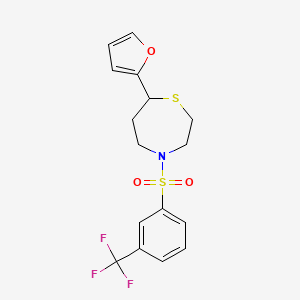

![molecular formula C15H14N2OS B2891591 N-isopropylthieno[2,3-b]quinoline-2-carboxamide CAS No. 478079-42-4](/img/structure/B2891591.png)

N-isopropylthieno[2,3-b]quinoline-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-isopropylthieno[2,3-b]quinoline-2-carboxamide” is a quinoline-carboxamide derivative . It has a molecular formula of C15H14N2OS . Quinoline-carboxamide derivatives have been studied for their potential as anti-proliferative agents and apoptotic inducers .

Molecular Structure Analysis

The molecular structure of “N-isopropylthieno[2,3-b]quinoline-2-carboxamide” consists of a quinoline ring system, which is essentially planar . The exact structural details specific to “N-isopropylthieno[2,3-b]quinoline-2-carboxamide” are not available in the retrieved papers.Aplicaciones Científicas De Investigación

Radioligand Development for PET Imaging

Quinoline-2-carboxamide derivatives, similar in structure to N-isopropylthieno[2,3-b]quinoline-2-carboxamide, have been developed as potential radioligands for positron emission tomography (PET) imaging. These compounds, including N-[methyl-11C]-3-methyl-4-phenyl-N-(phenylmethyl)quinoline-2-carboxamide, have shown high specific binding to peripheral benzodiazepine type receptors (PBR) in vivo, suggesting their usefulness in the noninvasive assessment of PBR with PET for various biological and medical applications (Matarrese et al., 2001).

Antibacterial and Antifungal Agents

A selective synthesis of novel quinoline carboxamides has been developed, showing significant antibacterial activity against Bacillus subtilis and Staphylococcus aureus, as well as high antifungal activity against Candida Albicans. These findings highlight the potential of quinoline carboxamide derivatives in the development of new antibacterial and antifungal therapies (Moussaoui et al., 2021).

Inhibition of Poly(ADP-ribose)Polymerase-1 (PARP-1)

Quinoline-8-carboxamides have been designed and synthesized as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an important target enzyme in drug design. These inhibitors demonstrate therapeutic activities across a wide variety of conditions, with certain compounds showing potent inhibitory effects, suggesting their potential application in the treatment of diseases where PARP-1 is implicated (Lord et al., 2009).

Photocatalytic and Magnetic Properties

Quinoline–imidazole–monoamide ligands have been incorporated into octamolybdate-based complexes, exhibiting electrocatalytic activities and photocatalytic properties for degrading organic dyes. These complexes also display antiferromagnetic behavior, indicating their potential use in various catalytic and material science applications (Li et al., 2020).

Antiproliferative Activity

Thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives, closely related to N-isopropylthieno[2,3-b]quinoline-2-carboxamide, have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. Compounds within this class demonstrated significant activity, particularly against melanoma and breast cancer cell lines, suggesting their potential as antitumor agents (Hung et al., 2014).

Mecanismo De Acción

Target of Action

The primary target of N-isopropylthieno[2,3-b]quinoline-2-carboxamide is Pim-1 kinase , a protein kinase that plays a crucial role in cell survival and proliferation . This compound has shown potential as an anticancer agent, particularly against cell lines such as MCF-7, CACO, HepG-2, and HCT-116 .

Mode of Action

N-isopropylthieno[2,3-b]quinoline-2-carboxamide interacts with its target, Pim-1 kinase, by inhibiting its activity . This inhibition leads to a decrease in cell survival and proliferation, making it a promising strategy for cancer treatments . The compound also induces apoptosis, a process of programmed cell death, by down-regulating Bcl-2 and up-regulating BAX and Caspase-3 .

Biochemical Pathways

The compound affects the biochemical pathways related to cell survival and proliferation, primarily regulated by protein kinases . By inhibiting Pim-1 kinase, it disrupts these pathways, leading to decreased cell survival and proliferation . The compound also influences the apoptotic pathway, promoting cell death .

Pharmacokinetics

In silico assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) properties indicates that N-isopropylthieno[2,3-b]quinoline-2-carboxamide is orally bioavailable without blood-brain barrier penetration . This suggests that the compound can be effectively absorbed and distributed within the body, metabolized, and then excreted, which impacts its bioavailability.

Result of Action

The result of the action of N-isopropylthieno[2,3-b]quinoline-2-carboxamide is a decrease in cell survival and proliferation, particularly in cancer cells . It achieves this by inhibiting Pim-1 kinase and inducing apoptosis . This leads to a reduction in tumor growth, making it a potential anticancer agent .

Propiedades

IUPAC Name |

N-propan-2-ylthieno[2,3-b]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS/c1-9(2)16-14(18)13-8-11-7-10-5-3-4-6-12(10)17-15(11)19-13/h3-9H,1-2H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOJCKPWLRVVDBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC2=CC3=CC=CC=C3N=C2S1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

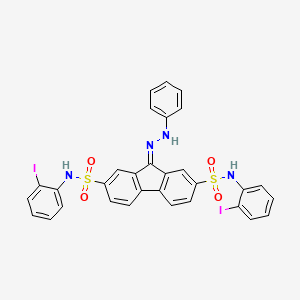

![N-(butan-2-yl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2891512.png)

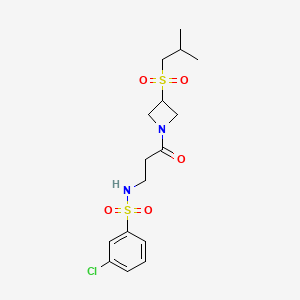

![3-[Amino(cyclopropyl)methyl]oxetan-3-ol](/img/structure/B2891517.png)

![N-(Cyclopropylmethyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2891521.png)

![1-morpholino-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2891525.png)

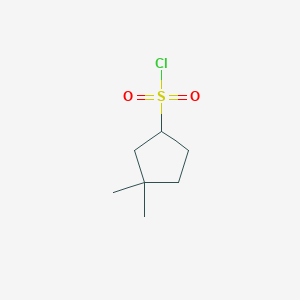

![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2891530.png)

![2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1,3-benzothiazole](/img/structure/B2891531.png)